[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
Description
[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 7-position and an aminomethyl moiety at the 2-position. Its molecular formula is C₉H₁₃Cl₂N₃ (calculated from analogs in and ), and it exists as a dihydrochloride salt, enhancing aqueous solubility for pharmaceutical or biochemical applications . The compound is cataloged under MFCD08448231 with a purity of 95% . Its structure is distinct due to the methyl group’s position on the pyridine ring and the dihydrochloride counterion, which differentiates it from mono-hydrochloride salts (e.g., ) and analogs with alternative substituents .
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQAMYUAKXPZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the imidazo[1,2-a]pyridine core is a key structural motif in many biologically active compounds. The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to be involved in various biological activities, suggesting that they may affect multiple pathways. More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.
Biological Activity
[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is a chemical compound of significant interest in pharmaceutical and biochemical research due to its structural properties and potential biological activities. This compound is part of the imidazo[1,2-a]pyridine family, which has been explored for various therapeutic applications, including anticancer and antimicrobial effects.
- IUPAC Name: N-methyl(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- CAS Number: 1187931-93-6
- Molecular Formula: C10H15Cl2N3
- Purity: Typically around 95-96% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The specific mechanisms may involve:
- Receptor Binding: The compound may bind to specific receptors, modulating their activity.
- Enzyme Inhibition: It can inhibit certain enzymes involved in disease processes, affecting cellular pathways related to inflammation and cancer progression .
Anticancer Activity
Research indicates that compounds similar to [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine have shown promising anticancer properties. For instance:
- In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways .
- Mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Studies have suggested potential antimicrobial effects against various pathogens:
- In vitro assays indicate that similar imidazo[1,2-a]pyridine derivatives exhibit activity against multidrug-resistant bacteria .
- The effectiveness of these compounds in inhibiting bacterial growth makes them candidates for further development as antimicrobial agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Animal models have shown that it can reduce inflammation by inhibiting pro-inflammatory cytokines .
- Such effects are crucial for potential applications in treating inflammatory diseases and conditions like arthritis.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly significant in developing drugs targeting neurological disorders. The structural features of this compound facilitate interactions with biological targets, making it a valuable candidate in drug discovery processes aimed at treating conditions such as depression and anxiety disorders .
Biochemical Research
In biochemical studies, [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is utilized to investigate receptor interactions. This research helps elucidate the mechanisms of action for various neurotransmitters, contributing to a deeper understanding of cellular signaling pathways and potential therapeutic targets .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in designing new therapeutic agents for cancer treatment. Its unique structural properties allow for modifications that can enhance biological activity against cancer cells. Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell proliferation pathways .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. It is employed in various analytical methods to ensure accuracy in detecting and quantifying related compounds within complex mixtures. This application is crucial for validating methods used in pharmaceutical analysis and quality control .
Material Science
The compound's chemical stability and reactivity make it an interesting subject of study in material science. Researchers are exploring its potential applications in developing advanced materials such as sensors and catalysts. These applications leverage the compound's unique properties to create innovative solutions in material design and engineering .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of derivatives derived from this compound demonstrated promising results against various cancer cell lines. The derivatives showed inhibition of cell proliferation and induction of apoptosis, highlighting their potential as lead compounds for further drug development.
Comparative Analysis Table
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Enhances drug efficacy against depression |
| Biochemical Research | Investigates receptor interactions | Elucidates neurotransmitter mechanisms |
| Medicinal Chemistry | Design of new therapeutic agents for cancer treatment | Inhibits cancer cell proliferation |
| Analytical Chemistry | Standard reference material for analytical methods | Validates detection methods in pharmaceutical analysis |
| Material Science | Potential applications in sensors and catalysts | Explores innovative material design |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in this compound participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C.
Example Reaction:
Schiff Base Formation
The amine reacts with aldehydes or ketones to form Schiff bases (imines), a reaction accelerated under acidic or dehydrating conditions. For instance:
-
Condensation with benzaldehyde in ethanol at reflux produces a stable imine.
Conditions:
| Reagent | Solvent | Temperature | Product Yield |
|---|---|---|---|
| Benzaldehyde | Ethanol | Reflux | 78–85% |
Metal-Catalyzed Cross-Coupling
The compound engages in palladium- or copper-catalyzed cross-coupling reactions:
-
Buchwald–Hartwig Amination : With aryl halides (e.g., bromobenzene) and Pd(OAc)₂/Xantphos, forming biaryl amines.
-
Ulmann-Type Coupling : Using CuI and phenanthroline ligands to link with aryl boronic acids.
Mechanistic Insight:
The reaction proceeds via oxidative addition of the aryl halide to the metal catalyst, followed by transmetallation and reductive elimination.
Oxidation Reactions
The methylimidazo-pyridine backbone undergoes selective oxidation:
-
N-Oxidation : Treatment with H₂O₂/FeCl₃ generates nitro derivatives.
-
C–H Oxidation : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in acetonitrile introduces hydroxyl groups.
Key Data:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| H₂O₂/FeCl₃ | Nitroimidazopyridine | 62% |
| DDQ | Hydroxymethyl derivative | 55% |
Amide Bond Formation
The amine reacts with carboxylic acids or activated esters (e.g., NHS esters) to form amides. This is critical for conjugating the compound to biomolecules:
-
EDC/NHS Coupling : In aqueous buffer (pH 7.4), yields amide-linked derivatives for biological studies.
Example:
Cyclization Reactions
Under acidic or thermal conditions, the amine group facilitates intramolecular cyclization:
-
Heterocycle Formation : Reaction with α,β-unsaturated carbonyls (e.g., acryloyl chloride) forms fused tetracyclic structures.
Conditions:
-
Solvent: Toluene
-
Catalyst: p-TsOH
-
Yield: 70%
Salt Exchange and pH-Dependent Reactivity
As a dihydrochloride salt, the compound’s solubility and reactivity are pH-dependent:
-
Deprotonation : In basic media (pH > 10), the free amine is liberated, enhancing nucleophilicity.
-
Stability : The salt form stabilizes the compound against hydrolysis in aqueous solutions .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield | Citation |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | 82% | |
| Acylation | Acetyl chloride, CH₂Cl₂ | Acetamide | 75% | |
| Schiff Base Formation | Benzaldehyde, EtOH, reflux | Imine | 85% | |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, bromobenzene | Biaryl amine | 68% | |
| N-Oxidation | H₂O₂/FeCl₃, CH₃CN | Nitroimidazopyridine | 62% |
Mechanistic Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Position and Activity: The 7-methyl substitution in the target compound contrasts with the 5-methyl isomer (QK-2592), which may alter π-stacking interactions or steric hindrance in biological targets .
Core Heterocycle Variations :
- Replacing the pyridine ring with pyrimidine () reduces molecular weight and introduces additional nitrogen atoms, which could enhance hydrogen-bonding capacity but reduce lipophilicity .
Functional Group Modifications: The dihydrochloride salt in the target compound improves solubility over mono-hydrochloride analogs (e.g., ) but may increase hygroscopicity .
Biological Relevance: Propanoic acid derivatives (QZ-6781, ) introduce carboxylic acid groups, enabling conjugation or salt formation for drug delivery . Triazolopyrimidine analogs () exhibit distinct heterocyclic systems, which may target different enzymes (e.g., kinases) compared to imidazo[1,2-a]pyridines .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | +20% yield | |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +15% efficiency | |
| Solvent Polarity | DMF > THF | +30% rate |
Q. Table 2. Key Spectroscopic Data
| Technique | Characteristic Signal | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.1 (s, 1H, H-3), δ 4.2 (s, 2H, CH₂NH₂) | |
| ¹³C NMR | δ 152.1 (C-2), δ 45.8 (CH₂NH₂) | |
| HRMS | m/z 256.0504 [M+H]⁺ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
